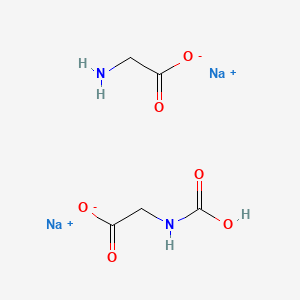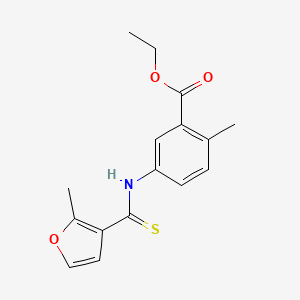
Propane, 2-((2-(ethenylseleno)ethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2-((2-(ethenylseleno)ethyl)thio)- is an organoselenium compound with a unique structure that includes both selenium and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-((2-(ethenylseleno)ethyl)thio)- typically involves the reaction of a selenoether with a suitable alkylating agent. One common method is the reaction of 2-(ethenylseleno)ethanethiol with 2-bromopropane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 2-((2-(ethenylseleno)ethyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiolates or amines can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
Propane, 2-((2-(ethenylseleno)ethyl)thio)- has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of Propane, 2-((2-(ethenylseleno)ethyl)thio)- involves the interaction of its selenium and sulfur atoms with various molecular targets. Selenium can act as an antioxidant by neutralizing free radicals, while the thioether group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in both biological and chemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-ethylselanylethylsulfanyl)propane
- Propane, 1-((2-(ethenylseleno)ethyl)thio)-
Uniqueness
Propane, 2-((2-(ethenylseleno)ethyl)thio)- is unique due to its specific combination of selenium and sulfur atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
90053-41-1 |
|---|---|
Molekularformel |
C7H16SSe |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
2-(2-ethylselanylethylsulfanyl)propane |
InChI |
InChI=1S/C7H16SSe/c1-4-9-6-5-8-7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
IZXFTROMQSSCPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Se]CCSC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


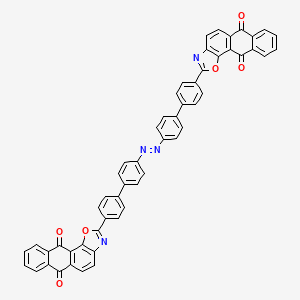
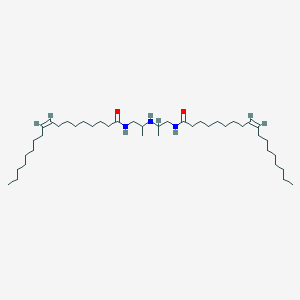
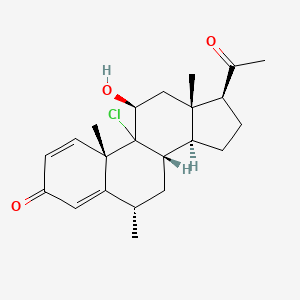
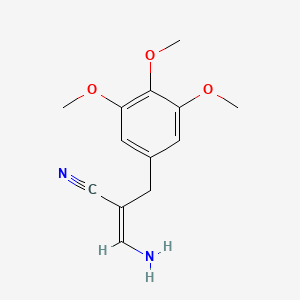
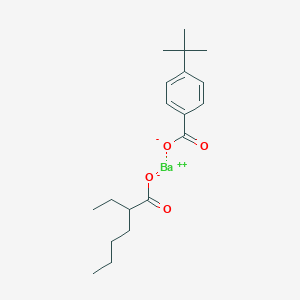
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
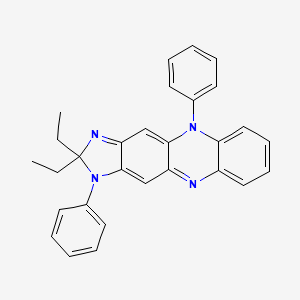
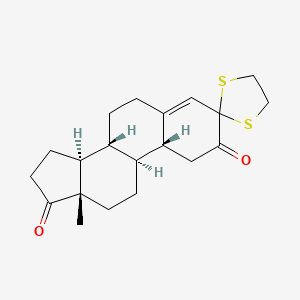
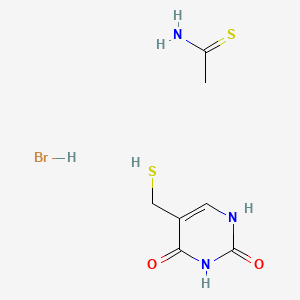

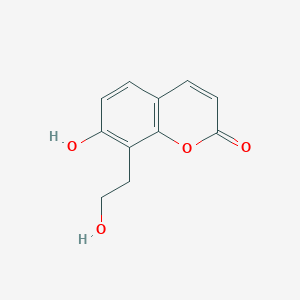
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)
